An In-depth Technical Guide to Cbz-NH-PEG8-C2-acid: A Core Component in Modern Drug Development
An In-depth Technical Guide to Cbz-NH-PEG8-C2-acid: A Core Component in Modern Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cbz-NH-PEG8-C2-acid is a heterobifunctional linker molecule of significant interest in the fields of medicinal chemistry and drug development. Its structure incorporates a carboxybenzyl (Cbz)-protected amine, an eight-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This unique combination of functional groups makes it a valuable building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for the PEGylation of biomolecules.[1][2][3] The Cbz group provides a stable protecting group for the amine, the PEG chain enhances solubility and pharmacokinetic properties, and the carboxylic acid provides a reactive handle for conjugation.[4][5]
Chemical and Physical Properties
Cbz-NH-PEG8-C2-acid is a well-characterized molecule with specific chemical and physical properties that are crucial for its application in chemical synthesis and bioconjugation. These properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C27H45NO12 | [2][6] |
| Molecular Weight | 575.65 g/mol | [1][2][6] |
| CAS Number | 1334177-87-5 | [1][2][6] |
| IUPAC Name | 1-{[(benzyloxy)carbonyl]amino}-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid | [2] |
| SMILES | O=C(O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC1=CC=CC=C1 | [2] |
| Appearance | Liquid or Solid Powder | [1][2][3] |
| Purity | Typically ≥95% | [2][7] |
| Storage Conditions | Long-term: -20°C to -18°C, protected from light and moisture. Short-term (shipping): Stable at ambient temperature for a few weeks. | [3][8][9] |
| Solubility | Soluble in organic solvents like DMSO and DMF. | [8][10] |
Applications in Drug Development
The primary application of Cbz-NH-PEG8-C2-acid is as a PEG-based linker in the synthesis of PROTACs.[1][2][9][11] PROTACs are innovative therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] They consist of two ligands connected by a linker: one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase. The linker, for which Cbz-NH-PEG8-C2-acid is a valuable building block, plays a critical role in the efficacy of the PROTAC by dictating the distance and spatial orientation between the target protein and the E3 ligase.[12]
The hydrophilic PEG spacer of Cbz-NH-PEG8-C2-acid can improve the solubility and cell permeability of the resulting PROTAC molecule.[12][13] Furthermore, this molecule can be utilized in other bioconjugation applications where a flexible, hydrophilic spacer is desired to connect two molecular entities, such as in the development of antibody-drug conjugates (ADCs) or for the modification of peptides and other biomolecules.[3][14][15]
Experimental Protocols
General Protocol for Amide Bond Formation
The terminal carboxylic acid of Cbz-NH-PEG8-C2-acid can be readily coupled to a primary or secondary amine to form a stable amide bond. This is a fundamental reaction for its use as a linker.
Materials:
-
Cbz-NH-PEG8-C2-acid
-
Amine-containing molecule (e.g., E3 ligase ligand)
-
Coupling agents (e.g., EDC, HATU, HOBt)
-
A suitable base (e.g., DIPEA, triethylamine)
-
Anhydrous aprotic solvent (e.g., DMF, DCM)
Procedure:
-
Activation of the carboxylic acid: Dissolve Cbz-NH-PEG8-C2-acid in the anhydrous solvent. Add the coupling agents (e.g., 1.1 eq of EDC and 1.1 eq of HOBt) and stir at room temperature for approximately 30 minutes to activate the carboxylic acid.[4][16]
-
Addition of the amine: In a separate vial, dissolve the amine-containing molecule (1.0 eq) and the base (e.g., 2.0 eq of DIPEA) in the anhydrous solvent.[16] Add this solution to the activated linker solution.
-
Reaction monitoring: Stir the reaction mixture at room temperature for 4-16 hours. The progress of the reaction can be monitored by analytical techniques such as LC-MS or TLC.[4][16]
-
Work-up and purification: Upon completion, quench the reaction with a small amount of water. Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and brine to remove excess reagents and byproducts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography.[4][16]
Deprotection of the Cbz Group
The Cbz protecting group is stable under many reaction conditions but can be selectively removed when needed, typically by catalytic hydrogenolysis.[10][17]
Materials:
-
Cbz-protected compound
-
10% Palladium on Carbon (Pd/C) catalyst
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogen gas source (e.g., balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the Cbz-protected compound in a suitable solvent in a reaction flask.
-
Carefully add the Pd/C catalyst (typically 5-10 mol%) to the solution.[18]
-
Seal the flask and purge the system with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through Celite® to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine. The crude product may be purified further if necessary.[18]
Visualizations
PROTAC Synthesis Workflow
The following diagram illustrates the general workflow for synthesizing a PROTAC using Cbz-NH-PEG8-C2-acid as a linker.
Caption: General workflow for PROTAC synthesis using a bifunctional linker.
PROTAC Mechanism of Action
This diagram outlines the mechanism by which a PROTAC molecule induces the degradation of a target protein.
Caption: Mechanism of action for a PROTAC molecule leading to protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. purepeg.com [purepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. biochempeg.com [biochempeg.com]
- 6. Cbz-N-amido-PEG8-acid | C27H45NO12 | CID 51340971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
- 8. benchchem.com [benchchem.com]
- 9. Cbz-NH-PEG3-C2-acid | TargetMol [targetmol.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Cbz-NH-PEG12-C2-acid | PROTAC Linker | TargetMol [targetmol.com]
- 12. benchchem.com [benchchem.com]
- 13. biochempeg.com [biochempeg.com]
- 14. Cbz-NH-PEG12-C2-acid [myskinrecipes.com]
- 15. biochempeg.com [biochempeg.com]
- 16. benchchem.com [benchchem.com]
- 17. Cbz-Protected Amino Groups [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
